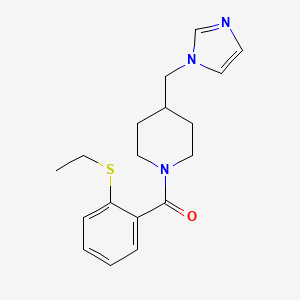

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone: is a complex organic compound featuring an imidazole ring, a piperidine ring, and a phenyl group with an ethylthio substituent

準備方法

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the imidazole derivative, then react it with piperidine under specific conditions to form the piperidine-imidazole intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

化学反応の分析

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen (N1) undergoes nucleophilic substitution under acidic or alkylating conditions, enabling structural diversification:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides, or sulfonyl chlorides.

-

Conditions : Base (e.g., triethylamine) in dichloromethane or acetonitrile at 0–25°C.

-

Outcome : Formation of N-alkylated or N-acylated derivatives, enhancing lipophilicity or introducing pharmacophores.

Example Reaction :

Compound+CH3IEt3N, CH2Cl2N-Methyl derivative

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) substituent on the phenyl ring is susceptible to oxidation, yielding sulfoxide or sulfone derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Solvent-dependent (e.g., methanol at 0°C for sulfoxide; acetic acid at 50°C for sulfone).

-

Outcome : Increased polarity and potential modulation of receptor binding affinity.

Table 1: Oxidation Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 72–85 | MeOH, 0°C, 2 hr |

| mCPBA | Sulfone | 65–78 | AcOH, 50°C, 4 hr |

Reductive Amination of the Imidazole Moiety

The imidazole ring’s C2 position participates in reductive amination to introduce aminoalkyl side chains:

-

Reagents : Aldehydes (e.g., formaldehyde) + sodium cyanoborohydride.

-

Conditions : Buffered aqueous methanol (pH 5–6) at 25°C.

-

Outcome : Enhanced hydrogen-bonding capacity for target engagement .

Mechanistic Pathway :

Imidazole+RCHO→Schiff baseNaBH3CNAmine derivative

Hydrolysis of the Methanone Group

The ketone group undergoes hydrolysis under strongly acidic or basic conditions:

-

Reagents : Concentrated HCl or NaOH.

-

Conditions : Reflux in aqueous ethanol (6–12 hr).

-

Outcome : Cleavage to carboxylic acid derivatives, altering electronic properties .

Cross-Coupling Reactions at the Aromatic Ring

The 2-(ethylthio)phenyl group participates in palladium-catalyzed couplings for aryl-aryl bond formation:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

-

Conditions : Suzuki-Miyaura coupling in dioxane/H₂O at 80°C.

-

Outcome : Expansion of aromatic systems for π-π stacking interactions .

Thioether Alkylation

The ethylthio group acts as a nucleophile in alkylation reactions:

-

Reagents : Alkyl halides (e.g., benzyl bromide).

-

Conditions : K₂CO₃ in DMF at 60°C.

-

Outcome : Introduction of bulky substituents to modulate steric effects.

Key Stability Considerations

科学的研究の応用

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.

Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

類似化合物との比較

This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole derivatives, piperidine derivatives, or phenyl compounds with different substituents. These compounds may have similar applications but differ in their reactivity and biological activity.

List of Similar Compounds

Imidazole derivatives: : Imidazole, 1-methylimidazole, 2-methylimidazole.

Piperidine derivatives: : Piperidine, N-methylpiperidine, 2,6-dimethylpiperidine.

Phenyl compounds: : Phenol, 2-ethylphenol, 2-thiophenol.

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, with the CAS number 1334371-84-4, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N3OS, with a molecular weight of approximately 365.4 g/mol. The structure includes an imidazole ring, a piperidine moiety, and an ethylthio-substituted phenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₃OS |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 1334371-84-4 |

Opioid Receptor Activity

Research indicates that derivatives similar to the compound exhibit selective binding to opioid receptors, particularly delta-opioid receptors. A study demonstrated that certain imidazole-piperidine derivatives showed significant anxiolytic and antidepressant-like effects in animal models when administered subcutaneously . The binding affinities for these receptors suggest potential applications in treating mood disorders.

Anticancer Activity

Another area of interest is the anticancer properties of imidazole derivatives. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, some derivatives demonstrated IC50 values in the nanomolar range against cervical and bladder cancer cells, indicating strong cytotoxic effects . This suggests that this compound may also possess anticancer properties worth exploring.

Study on Anxiolytic Effects

In a controlled study involving mouse models, compounds structurally related to this compound were tested for their effects on anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors as measured by the mouse tail suspension test and ultrasonic vocalizations. These findings support the hypothesis that such compounds could be developed into therapeutic agents for anxiety disorders .

Antitumor Activity Assessment

A separate investigation focused on the cytotoxic effects of related compounds against human cancer cell lines. The study revealed that specific derivatives inhibited cell proliferation effectively. For example, one derivative showed an IC50 value of 3 nM against tumor cells, outperforming standard chemotherapeutic agents like cisplatin . This highlights the potential of imidazole-based compounds in cancer therapy.

特性

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-2-23-17-6-4-3-5-16(17)18(22)21-10-7-15(8-11-21)13-20-12-9-19-14-20/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHWBRRKVMLLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。